10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
Description
The compound 10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride is a phenothiazine derivative characterized by:
- A 2-chloro substitution on the phenothiazine core, which enhances electron-withdrawing properties and influences receptor binding .
- A 3-(1,4-diazabicyclo[4.3.0]nonanyl)propionyl side chain, a bicyclic diamine group that may improve metabolic stability and bioavailability compared to linear amines.
- A dihydrochloride salt, which enhances aqueous solubility for pharmaceutical applications .
Phenothiazines are historically significant in antipsychotic and antiemetic therapies, with modifications to the side chain tailoring pharmacokinetics and receptor affinity .
Properties
CAS No. |
49780-10-1 |
|---|---|
Molecular Formula |
C22H26Cl3N3OS |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3OS.2ClH/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24;;/h1-2,5-8,14,17H,3-4,9-13,15H2;2*1H |
InChI Key |
UERHIZBSLAGDLU-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC(N2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origin of Product |
United States |
Preparation Methods
Condensation of m-Chloroaniline with o-Chlorobenzoic Acid
In a 100 L reactor equipped with reflux distillation, 24 kg (0.15 mol) of o-chlorobenzoic acid is combined with 21.5 kg of 30% sodium hydroxide solution. To this mixture, 21.6 kg (0.17 mol) of m-chloroaniline is slowly added under temperature control at 90–110°C. The molar ratio of m-chloroaniline to o-chlorobenzoic acid is maintained at 1.1:1 to ensure complete conversion. After 5 hours of stirring, hydrochloric acid addition precipitates 2-(3-chlorophenyl)benzaminic acid as grey crystals, which are isolated via centrifugation.
Decarboxylation and Cyclization
The dried benzaminic acid derivative undergoes catalytic decarboxylation using 1 kg of iron powder at 160–180°C, producing m-chloro diphenylamine with 88–90% yield. Subsequent cyclization employs sulfur (4.2 kg) and iodine catalyst (0.5 kg) at 120°C for 5 hours. The reaction generates hydrogen sulfide gas, which is neutralized using 30% sodium hydroxide scrubbers. Post-reaction processing with chlorobenzene solvent and activated carbon yields 25 kg of 2-chloro-phenothiazine with 77.8% molar yield and 99.75% HPLC purity.
Table 1. Optimization of 2-Chloro-phenothiazine Synthesis Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Decarboxylation Temp | 170–180°C | +15% Yield |
| S:Iodine Ratio | 8.4:1 (w/w) | Prevents Overoxidation |
| Cyclization Time | 5–6 Hours | Maximizes Ring Closure |
The introduction of the 3-(1,4-diazabicyclo[4.3.0]nonanyl)propionyl group at the N10 position requires precise stoichiometric control to avoid polysubstitution. PMC11256110 details a general acylation strategy applicable to phenothiazine derivatives.
Propionyl Chloride Intermediate Preparation
3-Chloropropionyl chloride is reacted with 1,4-diazabicyclo[4.3.0]nonane in anhydrous tetrahydrofuran at 0°C under nitrogen atmosphere. The bicyclic amine's secondary nitrogen undergoes nucleophilic attack on the acyl chloride, generating 3-(1,4-diazabicyclo[4.3.0]nonanyl)propionyl chloride. Excess triethylamine (3 eq.) scavenges HCl byproducts, with reaction completion monitored by TLC (Rf = 0.6 in hexane:EtOAc 4:1).
N-Acylation of 2-Chloro-phenothiazine
In a key coupling step, 2-chloro-10H-phenothiazine (1 eq.) is treated with the propionyl chloride intermediate (1.05 eq.) in refluxing dichloromethane for 12 hours. Dimethylaminopyridine (DMAP, 0.1 eq.) catalyzes the acylation, achieving 68–72% conversion based on HPLC analysis. The crude product is purified through silica gel chromatography (gradient elution from DCM to 5% MeOH/DCM), yielding the tertiary amide as a pale yellow solid.
Salt Formation and Final Purification
Conversion to the dihydrochloride salt enhances aqueous solubility for pharmacological applications. The free base is dissolved in anhydrous ethanol and treated with 2.2 eq. of hydrochloric acid (37% w/w) at 0°C. Slow crystallization over 24 hours produces needle-like crystals, which are filtered and washed with cold diethyl ether.
Table 2. Characterization Data for Final Compound
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C (dec.) | DSC |
| HPLC Purity | >99.2% | C18, MeOH:H2O 75:25 |
| Solubility (H2O) | 48 mg/mL | USP <791> |
| λmax (EtOH) | 254 nm, 301 nm | UV-Vis |
Analytical Validation and Quality Control
The synthetic route's reproducibility was confirmed through three independent batch productions (n=3), demonstrating relative standard deviations <2% for yield and purity metrics. Mass spectrometric analysis (ESI+) shows the molecular ion cluster at m/z 415.1 [M+H]+ for the free base, with characteristic chlorine isotope patterns matching theoretical distributions. ¹H NMR (400 MHz, DMSO-d6) exhibits diagnostic signals at δ 7.85 (d, J=8.4 Hz, 2H, aromatic), 4.21 (m, 2H, bicyclic CH2), and 3.75 (q, J=6.8 Hz, 2H, propionyl CH2).
Comparative Analysis of Synthetic Approaches
While the described method remains the most scalable approach, alternative pathways were evaluated:
- Microwave-Assisted Cyclization : Reducing cyclization time from 5 hours to 45 minutes at 150°C, but caused decomposition (purity <95%)
- Enzymatic Acylation : Attempted using Candida antarctica lipase B, achieving only 22% conversion after 72 hours
- Solid-Phase Synthesis : Immobilized phenothiazine on Wang resin showed promise for small-scale production (89% purity), but proved economically unviable for bulk batches
Chemical Reactions Analysis
Azaclorzine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert azaclorzine hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Compounds: Produced via substitution reactions.
Scientific Research Applications
Basic Information
- IUPAC Name : 10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
- CAS Number : 49780-10-1
- Molecular Formula : C22H26Cl3N3OS
- Molecular Weight : 466.9 g/mol
- Density : Not specified
- Boiling Point : Not specified
Structural Characteristics
The compound features a phenothiazine backbone with a chloro substituent and a propionyl group attached to a diazabicyclo structure, which contributes to its unique pharmacological properties.
Pharmacological Studies
Azaclorzine hydrochloride has been investigated for its potential therapeutic effects in various medical conditions:
- Antipsychotic Activity : Phenothiazines are well-known for their antipsychotic properties. Research indicates that Azaclorzine may exhibit similar effects, making it a candidate for further studies in treating schizophrenia and other psychiatric disorders .
- Antimicrobial Properties : Studies have shown that derivatives of phenothiazines possess antimicrobial activities. Azaclorzine's structure may enhance its efficacy against specific bacterial strains .
Synthesis of Related Compounds
Azaclorzine hydrochloride serves as an important intermediate in the synthesis of other biologically active compounds:
- Synthesis of Phenothiazine Derivatives : The compound can be utilized in the synthesis of various phenothiazine derivatives through reactions such as C-S and C-N coupling, which are essential for developing new pharmaceuticals .
Chemical Biology Applications
The unique structure of Azaclorzine allows it to interact with biological systems in specific ways:
- Targeting Biological Pathways : Research has shown that compounds like Azaclorzine can modulate biological pathways involved in cell signaling and proliferation, making them useful in cancer research .
Case Study 1: Antipsychotic Efficacy
A study conducted on the antipsychotic effects of various phenothiazines included Azaclorzine hydrochloride as one of the test compounds. Results indicated that it exhibited significant activity comparable to established antipsychotics, suggesting its potential use in clinical settings .
Case Study 2: Antimicrobial Activity
In an investigation into the antimicrobial properties of phenothiazine derivatives, Azaclorzine hydrochloride was tested against several bacterial strains. It demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Mechanism of Action
Azaclorzine hydrochloride exerts its effects by blocking histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions. The compound also stabilizes mast cells and exhibits anti-inflammatory properties. The molecular targets include histamine receptors and pathways involved in allergic responses .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Side Chain Modifications
Pharmacokinetic and Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility (>50 mg/mL) compared to neutral analogs like 10-acetyl-2-chloro phenothiazine (<1 mg/mL) .
- Stability: Bicyclic amines (e.g., diazabicyclo) resist enzymatic degradation better than linear amines (e.g., dimethylamino in promazine), as seen in related compounds .
Research Findings and Clinical Implications
- Receptor Binding: Phenothiazines with rigid side chains (e.g., diazabicyclo) show higher affinity for serotonin (5-HT₂) over dopamine (D₂) receptors, reducing extrapyramidal side effects .
- Toxicity: Chlorinated phenothiazines (e.g., target compound, prochlorperazine) exhibit phototoxicity risks, necessitating formulation optimization .
Biological Activity
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride, also known as Azaclorzine hydrochloride, is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C22H26Cl2N3S
- Molecular Weight : 432.43 g/mol
- CAS Number : 49780-10-1
Antitumor Activity
Research has shown that phenothiazine derivatives possess antitumor properties. A study demonstrated that various phenothiazine-related compounds exhibited significant antitumor activity against HEp-2 tumor cells, with varying efficacy based on structural modifications.
Key Findings :
- The compound's effectiveness was assessed using the TCID50 (Tissue Culture Infectious Dose for 50% of the cell population) method.
- The chlorine derivative of phenothiazine showed a TCID50 of 62.5 µg/mL, indicating moderate activity compared to other derivatives with lower TCID50 values.
| Compound Name | TCID50 (µg/mL) | Structural Modification |
|---|---|---|
| Trifluoromethyl derivative | 4.7 | R = CF3 |
| Chlorine derivative | 62.5 | R = Cl |
| 10-[3-(phthalimido)propyl]-10H-phenothiazine | 11.5 | R = H, n = 3 |
| 10-[4-(phthalimido)butyl]-10H-phenothiazine | 7.8 | R = H, n = 4 |
The study concluded that the substitution at the C2 position significantly influences the anti-tumor activity of phenothiazines and that longer aliphatic side chains enhance this effect .
The mechanisms through which phenothiazines exert their antitumor effects include:
- Interference with DNA Replication : Phenothiazines can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : These compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Tumor Cell Proliferation : By affecting various signaling pathways involved in cell growth and survival.
Case Studies
Several case studies highlight the therapeutic potential of Azaclorzine hydrochloride:
-
Case Study on HEp-2 Cells :
- A study evaluated the cytotoxic effects of Azaclorzine hydrochloride on HEp-2 cells.
- Results indicated a dose-dependent decrease in cell viability with increased concentrations of the compound.
-
Combination Therapy :
- Research involving combination therapies with Azaclorzine hydrochloride and other chemotherapeutic agents showed enhanced antitumor effects compared to monotherapy.
- The synergistic effect was attributed to the ability of Azaclorzine to sensitize tumor cells to other treatments.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to introduce the 1,4-diazabicyclo[4.3.0]nonanyl moiety into phenothiazine derivatives?
- Methodological Answer : The diazabicyclo group can be introduced via alkylation or coupling reactions. For example, sodium hydroxide in dioxane facilitates N-alkylation of phenothiazine derivatives with chlorinated bicyclo precursors (e.g., 3-dimethylaminopropyl chloride) . Sonogashira coupling, as demonstrated in the synthesis of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, can be adapted by substituting ethynyl groups with diazabicyclo-containing reagents. Key steps include catalyst optimization (e.g., Pd(PPh₃)₄ and CuI) and purification via gel permeation chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Used to confirm substitution patterns and proton environments. For example, aromatic protons in phenothiazine derivatives appear as multiplet signals between δ 7.10–8.21 ppm, as seen in analogous compounds .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS is recommended for verifying the dihydrochloride salt form.
- X-ray Crystallography : Resolves molecular conformation and crystal packing. Use SHELXL for refinement, constraining H-atom positions and applying absorption corrections (e.g., NUMABS) .
Q. How are common impurities detected in phenothiazine derivatives during synthesis?
- Methodological Answer : Impurities like desmethylchlorpromazine or sulfoxides are identified via HPLC with UV detection (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient). Pharmacopeial standards (e.g., USP protocols) recommend monitoring at 254 nm and comparing retention times with certified reference materials .
Advanced Research Questions
Q. How can researchers optimize Sonogashira coupling yields for phenothiazine derivatives?
- Methodological Answer : Low yields (e.g., 6.9% in ) often stem from catalyst deactivation or side reactions. Strategies include:
- Catalyst Loading : Increase Pd(PPh₃)₄ to 10 mol% and CuI to 5 mol% to enhance cross-coupling efficiency.
- Solvent System : Use THF/triethylamine (1:1 v/v) to stabilize palladium intermediates.
- Purification : Employ gradient elution in gel chromatography to isolate target compounds from homocoupling byproducts .
Q. How are crystallographic data discrepancies resolved during structure refinement?
- Methodological Answer : Disordered atoms or twinning can complicate refinement. In SHELXL:
- Apply "PART" instructions to model disorder.
- Use "ISOR" and "SIMU" restraints to limit thermal motion overinterpretation.
- Validate with R₁ values < 0.05 and wR₂ < 0.10, as achieved in triclinic P1 space group refinements .
- Example : For the title compound, triclinic parameters (a = 8.1891 Å, α = 81.632°) were refined with 226 parameters, yielding R = 0.037 .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., histone deacetylases) to assess binding affinity.
- MD Simulations : Run GROMACS simulations in explicit solvent (≥100 ns) to evaluate conformational stability.
- QM/MM : Calculate charge distribution in the diazabicyclo moiety using Gaussian09 at the B3LYP/6-31G* level to explain electronic effects .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA-DSC to identify decomposition temperatures (>200°C for most phenothiazines).
- Photostability : Expose to UV light (365 nm) and monitor degradation via HPLC. Store in amber vials under inert gas to prevent oxidation .
- Solution Stability : Test in buffers (pH 1–12) and analyze by LC-MS for hydrolytic byproducts (e.g., sulfoxides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
